molecular formula C21H18FNO4S B5050778 ethyl 2-[(4-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

ethyl 2-[(4-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

Cat. No. B5050778
M. Wt: 399.4 g/mol
InChI Key: IFCAFRKWNCSKFI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom. Attached to this ring is a carboxylate ester group (CO2C2H5), which is derived from carboxylic acid and an alcohol (in this case, ethyl alcohol). The molecule also contains an amide group (CONH), linking a 4-fluorobenzoyl group and a 4-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and aromatic rings. These groups would likely contribute to the overall polarity of the molecule and could potentially participate in various intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups it contains. For example, its solubility would likely be influenced by the polar carboxylate ester and amide groups, while its melting and boiling points would depend on factors like molecular weight and intermolecular forces .

Safety And Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions. It’s also worth noting that some thiophene derivatives are known to be toxic, so it’s possible that this compound could have similar properties .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO4S/c1-3-27-21(25)18-17(13-6-10-16(26-2)11-7-13)12-28-20(18)23-19(24)14-4-8-15(22)9-5-14/h4-12H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCAFRKWNCSKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(4-fluorophenyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate

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